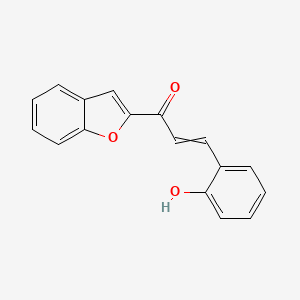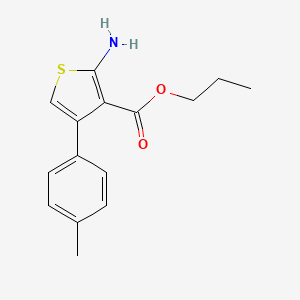
N-(1-phényléthyl)propan-2-amine
Vue d'ensemble
Description
N-(1-phenylethyl)propan-2-amine is a chemical compound that is part of a broader class of organic compounds known as phenylethylamines. These compounds are characterized by the presence of an ethyl chain attached to a phenyl ring and an amine group. The specific structure and substituents on the phenylethylamine backbone can significantly influence the chemical and biological properties of these compounds.
Synthesis Analysis
The synthesis of derivatives of N-(1-phenylethyl)propan-2-amine has been explored in several studies. For instance, the synthesis and structure-activity relationships (SAR) of 1-alkyl-2-phenylethylamine derivatives have been designed from N,N-dipropyl-4-methoxy-3-(2-phenylethoxy)phenylethylamine hydrochloride, with variations in the alkyl group leading to compounds with potent and selective sigma(1) affinity . Additionally, the synthesis of analogues of 4-amino-N-(1-phenylethyl)benzamide has been studied, where modifications to the amino group and the 1-phenylethyl group resulted in changes in anticonvulsant potency .
Molecular Structure Analysis
The molecular structure of compounds related to N-(1-phenylethyl)propan-2-amine has been analyzed in various studies. For example, two polymorphs of N-phenylpyridin-4-amine have been reported, showing different crystal structures but similar molecular conformations . The crystal structures of butyrate and 1,3-dioxane derivatives have also been characterized, providing insights into the molecular arrangements and hydrogen bonding patterns .
Chemical Reactions Analysis
The chemical reactivity of N-(1-phenylethyl)propan-2-amine derivatives can be influenced by the substituents on the phenylethylamine core. For instance, the introduction of N-phenyl substitutions on trans-4-aminostilbene derivatives has been shown to lead to a more planar ground-state geometry, affecting the absorption and fluorescence spectra and reducing photoisomerization quantum yields .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(1-phenylethyl)propan-2-amine derivatives are closely related to their molecular structure. The conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives in different environments have been reported, with X-ray diffraction analysis revealing the influence of the environment on the conformations of the amine fragments . Additionally, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of an antibiotic, demonstrates the importance of stereochemistry in the physical and chemical properties of these compounds .
Applications De Recherche Scientifique
Synthèse Pharmaceutique
N-(1-phényléthyl)propan-2-amine : est utilisé dans la synthèse de composés médicamenteux énantiopurs. Les transaminases (TAs) sont employées comme biocatalyseurs pour la synthèse directe d'amines 1-phénylpropan-2-amines disubstituées pharmaceutiquement pertinentes à partir de cétones prochiral . Cette méthode est respectueuse de l'environnement et économiquement avantageuse, produisant des énantiomères avec des taux de conversion élevés et un excellent excès énantiomérique (ee), ce qui est crucial pour les principes actifs pharmaceutiques .
Agents de Résolution Chirale
Les amines chirales, telles que This compound, sont souvent utilisées comme agents de résolution pour la séparation d'énantiomères. Ceci est particulièrement important dans l'industrie pharmaceutique, où la chiralité d'un composé peut affecter considérablement son activité pharmacologique .
Amélioration des Fonctions Cognitives
Des recherches ont montré que des dérivés de This compound, en particulier l'énantiomère L-amphétamine, peuvent améliorer la fonction cognitive chez les patients atteints de sclérose en plaques . Cette application souligne le potentiel du composé dans les traitements neurothérapeutiques.
Traitement des Troubles Neurologiques
Les médicaments commercialisés contenant les deux énantiomères de l'amphétamine et des composés apparentés, y compris This compound, sont utilisés pour traiter des affections telles que l'obésité, la maladie de Parkinson, la narcolepsie et le trouble déficitaire de l'attention avec hyperactivité (TDAH) .
Médicaments pour l'Hyperplasie Bénigne de la Prostate
Le composé a été trouvé dans des médicaments comme la tamsulosine, qui est utilisée pour le traitement de l'hyperplasie bénigne de la prostate. La synthèse de ces médicaments nécessite souvent des amines énantiomériquement pures, soulignant l'importance de This compound dans ce domaine thérapeutique .
Recherche en Biocatalyse
This compound : sert de substrat dans la recherche en biocatalyse, en particulier dans les études impliquant des transaminases. Ces enzymes catalysent le transfert de groupes amino, ce qui est une réaction fondamentale dans la synthèse de nombreuses molécules biologiquement actives .
Synthèse Asymétrique
Le composé est essentiel dans les processus de synthèse asymétrique, où le but est de produire un seul énantiomère d'une molécule chirale. Ceci est réalisé par des méthodes telles que la résolution cinétique et la résolution cinétique dynamique, qui sont essentielles pour créer des substances énantiomériquement pures .
Réduction de l'Impact Environnemental
La synthèse de This compound utilisant des transaminases représente une approche de chimie verte. Elle réduit l'impact environnemental en évitant l'utilisation de métaux lourds et en minimisant les déchets, s'alignant sur les principes du développement durable dans la fabrication chimique .
Safety and Hazards
Mécanisme D'action
Target of Action
N-(1-phenylethyl)propan-2-amine primarily targets the Amine oxidase [flavin-containing] B . This enzyme catalyzes the oxidative deamination of biogenic and xenobiotic amines and has important functions in the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues .
Mode of Action
It is known that the compound interacts with its target enzyme, possibly inhibiting its function . This interaction could lead to changes in the metabolism of certain amines, potentially affecting neurological and vascular function.
Biochemical Pathways
Given its target, it is likely that the compound affects pathways involving the metabolism of biogenic and xenobiotic amines .
Result of Action
Given its target, it is likely that the compound could affect neurological and vascular function .
Propriétés
IUPAC Name |
N-(1-phenylethyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-9(2)12-10(3)11-7-5-4-6-8-11/h4-10,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUIZDLZUZDWJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396683 | |
| Record name | N-(1-phenylethyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87861-38-9, 19302-16-0 | |
| Record name | N-(1-phenylethyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-phenylethyl)(propan-2-yl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















